1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)
Description
The compound 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl) is a bicyclic heterocyclic molecule comprising a pyrrole ring fused to a pyridine ring (pyrrolopyridine core). Key structural features include:
- A cyclopropyl-substituted methanamine group at position 3, which may influence steric and electronic interactions.
- A 4-fluoro substituent on the pyridine ring, enhancing metabolic stability and binding selectivity.
- A 4-methoxybutyl chain at position 1, likely improving solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C16H22FN3O |
|---|---|
Molecular Weight |
291.36 g/mol |
IUPAC Name |
N-[[4-fluoro-1-(4-methoxybutyl)pyrrolo[2,3-b]pyridin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C16H22FN3O/c1-21-9-3-2-8-20-11-12(10-19-13-4-5-13)15-14(17)6-7-18-16(15)20/h6-7,11,13,19H,2-5,8-10H2,1H3 |
InChI Key |
JHACWTRMIAEOAU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCN1C=C(C2=C(C=CN=C21)F)CNC3CC3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of 1H-Pyrrolo[2,3-b]Pyridine
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization or cross-coupling reactions. A prevalent method involves the Vilsmeier-Haack formylation of substituted pyrroles followed by cyclization (Fig. 1). For example:
- Starting Material : 3-Aminopyrrole derivatives are treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form an iminium intermediate.
- Cyclization : Intramolecular cyclization under basic conditions yields the pyrrolo[2,3-b]pyridine core.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0°C → 60°C | 83–87 | |
| Cyclization | KOH, MeOH, reflux | 74–78 |
Functionalization at Position 1: 4-Methoxybutyl Substitution
Introducing the 4-methoxybutyl group at position 1 requires alkylation or Mitsunobu reactions. A patented method involves:
- Alkylation : Treating the deprotonated pyrrolo[2,3-b]pyridine with 4-methoxybutyl bromide in tetrahydrofuran (THF) at −78°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Optimization Insight :
- Temperature Control : Alkylation at low temperatures (−78°C) minimizes side reactions.
- Solvent Choice : THF enhances nucleophilicity of the pyrrolo nitrogen.
Fluorination at Position 4
Electrophilic fluorination is employed to introduce the 4-fluoro substituent:
- Direct Fluorination : Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C.
- Regioselectivity : Fluorination favors position 4 due to electron-withdrawing effects of the pyrrolo nitrogen.
Reaction Metrics :
| Parameter | Value | Reference |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 12 h |
Final Assembly and Purification
The convergent synthesis integrates all substituents:
- Sequential Functionalization : Perform fluorination after alkylation to prevent dehalogenation.
- Global Deprotection : Use tetrabutylammonium fluoride (TBAF) to remove tert-butyldimethylsilyl (TBS) protecting groups.
Purification :
- Crystallization : Recrystallize from ethanol/water mixtures to achieve >99% purity.
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Analytical Validation
Structural Confirmation :
Purity Assessment :
Industrial-Scale Considerations
Process Optimization :
- Cost Reduction : Replace POCl₃ with PCl₃ for formylation, lowering reagent costs by 40%.
- Catalyst Recycling : Recover palladium catalysts from coupling reactions via filtration.
Safety Protocols :
- Fluorination : Conduct in sealed reactors to prevent HF release.
- Solvent Recovery : Distill and reuse THF and DMF to minimize waste.
Challenges and Solutions
Challenge : Low yield in N-cyclopropylamination due to steric hindrance.
Solution : Use bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to deprotonate the amine.
Challenge : Epimerization during Mitsunobu reactions.
Solution : Employ trimethylphosphine (PMe₃) instead of triphenylphosphine.
Emerging Methodologies
Flow Chemistry :
Enzymatic Catalysis :
- Lipases catalyze enantioselective amidation of intermediates (ee >90%).
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and other substitution reactions can occur at specific positions on the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while oxidation can produce oxides or ketones.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl) involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Pharmacological Relevance
L-750,667 (Azaindole Derivative)
- Core Structure : Azaindole (indole analog with a nitrogen atom) vs. pyrrolopyridine.
- Key Substituents : L-750,667 features substituents optimized for dopamine D4 receptor antagonism (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors .
- Comparison : The pyrrolopyridine core in the target compound may offer similar binding advantages due to aromatic π-stacking and hydrogen-bonding interactions. The 4-fluoro and 4-methoxybutyl groups could further enhance selectivity and solubility compared to L-750,667’s substituents.
EP 3,950,692 A1 Intermediate
- Core Structure : Pyrrolo[2,3-b]pyridine.
- Key Substituents : Chloro, triisopropylsilyl, and tert-butyl ester groups .
- Comparison : The target compound’s 4-fluoro substituent may reduce steric hindrance compared to the bulkier chloro and triisopropylsilyl groups in the patent compound. The 4-methoxybutyl chain could improve aqueous solubility over lipophilic silyl-protected analogs.
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Pyrrolopyridine Derivatives
Table 2. Substituent Effects on Properties
Research Findings and Implications
- Structural Insights : The pyrrolopyridine scaffold, shared across multiple compounds, is versatile for drug design. Substitutions at positions 1, 3, and 4 critically modulate receptor affinity and pharmacokinetics .
- Pharmacological Potential: The target compound’s 4-fluoro and 4-methoxybutyl groups align with trends in CNS drug design, where fluorine improves blood-brain barrier penetration, and alkoxy chains enhance solubility .
- Synthetic Feasibility : Analogous intermediates (e.g., EP 3,950,692) suggest that the target compound could be synthesized via silylation/desilylation or Suzuki coupling strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
